molecular formula C16H17N3OS B7544871 (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone

(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone

Cat. No. B7544871
M. Wt: 299.4 g/mol
InChI Key: TXKHSQQDRHLWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone, also known as PTTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have antioxidant and antifungal properties. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, there are also limitations to its use in lab experiments, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone research. One area of interest is its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore its potential as an antioxidant and antifungal agent. Overall, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone shows promise as a potentially safe and effective therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-aminopyrimidine with thioamide followed by cyclization and subsequent reaction with benzaldehyde. The purity of the synthesized compound can be determined through various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth and induce apoptosis. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(2-phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(19-7-4-9-21-10-8-19)14-11-17-15(18-12-14)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKHSQQDRHLWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone

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